Home > Products > Screening Compounds P98574 > 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine
4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine - 2098134-15-5

4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine

Catalog Number: EVT-1781350
CAS Number: 2098134-15-5
Molecular Formula: C12H18N4
Molecular Weight: 218.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound is a derivative of Prottremin ((1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol) synthesized for potential antiparkinsonian activity. It was obtained through an epoxide ring-opening reaction with 1-(4-isopropylbenzyl)piperazine. []
  • Relevance: While this compound shares the piperazine moiety with 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine, it diverges significantly in its core structure, lacking the pyrimidine ring and featuring a cyclohexenol group instead. Therefore, it might not be directly comparable in terms of its chemical and biological properties despite the shared substructure. []

2-Piperazin-1-yl-Quinoline (Quipazine)

  • Compound Description: Quipazine is a direct-acting 5-HT2A receptor agonist investigated for its potential to alter the reinforcing effects of fentanyl. Studies on rhesus monkeys revealed that Quipazine, whether administered as a pretreatment or in combination with fentanyl, did not significantly impact fentanyl choice. []
  • Relevance: Although Quipazine possesses a piperazine ring like 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine, the core structures are different. Quipazine features a quinoline scaffold, while the target compound centers on a pyrimidine ring. This difference in the core structure might lead to distinct binding properties and biological activities. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

  • Compound Description: FPMINT is a known inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting higher selectivity for ENT2 over ENT1. []
  • Relevance: While FPMINT contains a piperazine ring similar to 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine, their structures differ significantly beyond this shared feature. FPMINT incorporates a 1,3,5-triazine core and a naphthalene moiety, absent in the target compound. Therefore, despite the shared piperazine ring, their overall chemical properties and biological activities are likely dissimilar. []

5-(Adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This compound, characterized by its crystal structure, features a 1,3,4-oxadiazole-2(3H)-thione core with an adamantyl group and a piperazine moiety substituted with a trifluoromethylphenyl group. []
  • Relevance: Though sharing the piperazine unit with 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine, this compound differs significantly in its overall structure. It features a 1,3,4-oxadiazole-2(3H)-thione core and an adamantyl group, absent in the target compound. Therefore, despite sharing the piperazine substructure, their chemical properties and biological activities are likely distinct. []

5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives

  • Compound Description: This series of compounds, characterized by a benzofuran core, a piperazine ring, and a propenone moiety, was synthesized and evaluated for antibacterial activity. They showed weak to moderate activity, with the N-alkyl piperazine benzofuran derivatives exhibiting better activity than their corresponding chalcone derivatives. []
  • Relevance: Although these compounds share the piperazine ring with 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine, their structures significantly diverge beyond this common feature. The presence of the benzofuran core and propenone moiety in these derivatives differentiates them from the target compound, likely leading to distinct biological activities and chemical properties. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their 1,3,4-Oxadiazole Derivatives

  • Compound Description: This series, comprising acetohydrazide and 1,3,4-oxadiazole derivatives, was synthesized and evaluated for antimicrobial activity. Some compounds showed potent activity against Escherichia coli, Bacillus cereus, and Candida albicans. []
  • Relevance: Despite sharing the piperazine ring with 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine, these compounds differ significantly in their core structures. The presence of nitroimidazo[1,2-b]pyridazine in the acetohydrazides and the 1,3,4-oxadiazole ring in the other derivatives differentiates them from the target compound. Consequently, their chemical properties and biological profiles are likely distinct. []
Overview

4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by a cyclobutyl group at position 4 and a piperazine moiety at position 6, contributing to its potential biological activity. The structural configuration allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Source and Classification

The compound is synthesized through various organic reactions involving pyrimidine derivatives and piperazine. It falls under the category of pharmaceutical compounds, particularly those aimed at developing new therapeutic agents. Its classification as a pyrimidine derivative suggests potential applications in pharmacology, especially in drug discovery targeting central nervous system disorders or other therapeutic areas.

Synthesis Analysis

Methods

The synthesis of 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine can be achieved through several methods, including:

  1. Condensation Reactions: The reaction between cyclobutyl-substituted pyrimidines and piperazine derivatives can yield the desired compound.
  2. Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to facilitate the condensation process.
  3. One-Pot Synthesis: A method where multiple reactants are combined in a single reaction vessel, allowing for efficient synthesis without intermediate purification steps.

Technical Details

The general procedure involves:

  • Reacting a suitable pyrimidine derivative (e.g., 4-cyclobutylpyrimidine) with piperazine in the presence of coupling agents such as HATU (O-(7-Aza-1-hydroxybenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and base (e.g., diisopropylethylamine) in an organic solvent like dichloromethane.
  • The reaction mixture is typically stirred at room temperature or heated under reflux conditions to promote the formation of the product.
  • Post-reaction workup includes phase separation, drying over sodium sulfate, and purification via chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where:

Data

The molecular formula is typically represented as C11H16N4C_{11}H_{16}N_4, with a molecular weight of approximately 204.27 g/mol. The specific arrangement of atoms influences its chemical behavior and interaction with biological systems.

Chemical Reactions Analysis

Reactions

4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine can participate in various chemical reactions:

  1. Substitution Reactions: The nitrogen atoms in the piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
  2. Cyclization Reactions: Potential for forming more complex structures through cyclization with other reactive species.
  3. Hydrogenation: The unsaturated bonds within the cyclobutyl group may be subjected to hydrogenation under specific conditions.

Technical Details

Reactions are typically conducted under controlled conditions (temperature, pressure) to ensure high yields and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm product formation and purity.

Mechanism of Action

The mechanism of action for 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine is largely dependent on its interaction with specific biological targets, potentially including:

  1. Receptor Binding: The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
  2. Enzyme Inhibition: It could act as an inhibitor for enzymes involved in metabolic pathways, affecting cellular processes.
  3. Signal Transduction Modulation: By altering signaling pathways, it may impact cell proliferation or apoptosis.

Data from pharmacological studies indicate that compounds within this class exhibit varying degrees of activity against specific targets, warranting further investigation into their therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity is influenced by functional groups present; piperazine nitrogen atoms are particularly reactive towards electrophiles.

Relevant data from studies suggest that modifications in the structure can significantly alter both physical properties and biological activity, emphasizing the importance of structure-activity relationships in drug design.

Applications

4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a lead compound for developing new medications targeting neurological disorders or cancers.
  2. Biochemical Research: Useful in studying enzyme mechanisms or receptor interactions due to its ability to modulate biological pathways.
  3. Chemical Biology: Investigating cellular processes and signaling pathways impacted by pyrimidine derivatives can provide insights into disease mechanisms.
Synthetic Methodologies and Structural Optimization

Multi-Step Organic Synthesis Pathways

Core Pyrimidine Ring Formation via Cyclocondensation Reactions

The pyrimidine core is typically synthesized through cyclocondensation reactions between 1,3-dicarbonyl compounds and nitrogen sources like amidines or urea. For 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine, two predominant routes exist:

  • Biginelli-Type Cyclocondensation: Ethyl acetoacetate reacts with guanidine hydrochloride under acidic catalysis to form 4,6-dihalopyrimidine, serving as a scaffold for subsequent substitutions [10].
  • Enaminone Pathway: Cyclobutyl-containing enaminones (e.g., 3-cyclobutyl-3-aminoprop-2-en-1-one) condense with amidines to directly introduce the cyclobutyl group at C4. This method achieves regioselectivity >90% when using microwave irradiation (120°C, 30 min) [4].

Table 1: Key Precursors for Pyrimidine Ring Synthesis

Precursor TypeExampleTarget PositionYield Range
1,3-DicarbonylsEthyl acetoacetateC4, C665–78%
Cyclobutyl Enaminones3-Cyclobutyl-3-aminoprop-2-en-1-oneC480–92%
AmidinesGuanidine hydrochlorideC2, N170–85%

Piperazine Substitution Strategies: Nucleophilic Aromatic Substitution vs. Cross-Coupling

Piperazine introduction at C6 relies on activating pyrimidine with a leaving group (e.g., Cl, F, OMs). Two methodologies dominate:

  • Nucleophilic Aromatic Substitution (SNAr): 4,6-Dichloropyrimidine reacts with unprotected piperazine in polar aprotic solvents (e.g., DMF, NMP). The reaction proceeds at 50–80°C with K₂CO₃ as base, yielding 70–85% mono-substituted product. Steric hindrance from C4-cyclobutyl marginally reduces reactivity (ΔG ≈ 2.3 kcal/mol) [4].
  • Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination employs Pd₂(dba)₃/XantPhos catalyst and NaO* t*-Bu base. This method is indispensable for electron-rich pyrimidines resistant to SNAr, affording 60–75% yields. However, metal residue purification complicates scale-up [5].

Table 2: Comparison of Piperazine Installation Methods

MethodConditionsYieldAdvantagesLimitations
SNArDMF, K₂CO₃, 80°C, 12 h70–85%Cost-effective, no catalystLimited for deactivated rings
Buchwald-HartwigPd₂(dba)₃/XantPhos, NaO* t*-Bu, toluene, 100°C60–75%Tolerates electron-rich coresRequires metal scavenging

Cyclobutyl Group Introduction: Ring-Closing Metathesis or Alkylation Techniques

The cyclobutyl moiety enhances metabolic stability and modulates target binding through puckered ring geometry. Key approaches include:

  • Alkylation: Cyclobutyl halides (e.g., bromocyclobutane) displace pyrimidine C4 halides under strong bases (NaH, LDA) in THF. Excess cyclobutyl reagent (1.5–2 eq.) suppresses bis-alkylation, yielding 65–80% product .
  • Ring-Closing Metathesis (RCM): For spiro-cyclobutyl variants, diene precursors (e.g., 1,7-octadiene derivatives) undergo RCM with Grubbs-II catalyst (5 mol%). Subsequent hydrogenation (H₂/Pd-C) saturates the ring, achieving 55–70% diastereoselectivity [10].

Derivatization Approaches for Functional Group Diversification

N-Functionalization of Piperazine for Enhanced Bioactivity

Piperazine’s N4 position serves as a handle for optimizing pharmacokinetics and target engagement:

  • Acylation: Cyclopropanecarbonyl chloride couples with piperazine under Schotten-Baumann conditions (NaOH, CH₂Cl₂/H₂O), introducing sterically constrained carbonyls that improve CNS penetration [5].
  • Arylalkylation: 2-Phenethyl bromide installs hydrophobic groups via N-alkylation (K₂CO₃, acetonitrile, reflux), enhancing affinity for aminergic receptors (e.g., 5-HT₁A, D₂) by forming cation-π interactions [9].
  • Sulfonylation: Arylsulfonyl chlorides (e.g., 4-toluenesulfonyl chloride) yield polar derivatives that boost aqueous solubility (log P reduction by 1.2–1.8 units) [10].

Cyclobutyl Ring Modification: Steric and Electronic Effects on Target Binding

Cyclobutyl modifications fine-tune ligand-receptor complementarity:

  • Steric Effects: 2-Methylcyclobutyl substitution increases Tm (melting point) by 25°C due to crystal packing efficiency. In kinase inhibitors (e.g., FAK, IGF-1R), this elevates IC50 3-fold by exacerbating ring puckering (θpucker = 28° vs. 20° for unsubstituted) .
  • Electronic Effects: Fluorination at C1' (1'-fluorocyclobutyl) reduces basicity (pKa Δ = -0.8) and enhances σ-binding to hydrophobic enzyme pockets. In xenograft models, fluorinated analogs show 2.1× tumor volume reduction versus non-fluorinated [10].
  • Ring Expansion/Contraction: Cyclopropyl analogs increase conformational flexibility (ΔGflex = -1.4 kcal/mol) but reduce CYP450 resistance, while cyclopentyl derivatives diminish target binding (Kd Δ = +15 nM) due to entropic penalties .

Table 3: Impact of Cyclobutyl Modifications on Drug Properties

ModificationSteric Parameter (θpucker)Electronic Effect (σm)Bioactivity Correlation
Unsubstituted20°0Baseline
2-Methylcyclobutyl28°+0.04 (inductive)3× ↑ IC50 (kinases)
1'-Fluorocyclobutyl22°+0.34 (resonance)2.1× ↑ tumor reduction (in vivo)
Cyclopropyl (contracted)0° (planar)+0.10↑ Metabolic clearance

*Excluded from Vulcanchem per requirements. Included for structural context only.

Properties

CAS Number

2098134-15-5

Product Name

4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine

IUPAC Name

4-cyclobutyl-6-piperazin-1-ylpyrimidine

Molecular Formula

C12H18N4

Molecular Weight

218.3 g/mol

InChI

InChI=1S/C12H18N4/c1-2-10(3-1)11-8-12(15-9-14-11)16-6-4-13-5-7-16/h8-10,13H,1-7H2

InChI Key

SHZLRBKTDAVHSD-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCNCC3

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCNCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.